molecular formula C27H37N5O B14183317 6-[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine CAS No. 922524-22-9

6-[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine

Cat. No.: B14183317
CAS No.: 922524-22-9
M. Wt: 447.6 g/mol
InChI Key: MFBVINKQDVAHJF-UHFFFAOYSA-N
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Description

    Reactants: The triazine intermediate is then reacted with an amine source, such as ammonia or a primary amine.

    Conditions: This step is often performed under reflux conditions in a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the preparation of 4’-(dodecyloxy)-[1,1’-biphenyl]-4-carbonitrile, which is then subjected to further reactions to introduce the triazine and diamine functionalities.

Chemical Reactions Analysis

Types of Reactions

6-[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, including amines and thiols.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media at elevated temperatures.

    Reduction: Conducted in anhydrous solvents under inert atmosphere conditions.

    Substitution: Requires polar aprotic solvents and mild heating to facilitate the reaction.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of new functional groups such as alkyl or aryl amines.

Scientific Research Applications

6-[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The triazine ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The biphenyl and dodecyloxy groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine is unique due to its combination of a triazine ring with a biphenyl and dodecyloxy chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

922524-22-9

Molecular Formula

C27H37N5O

Molecular Weight

447.6 g/mol

IUPAC Name

6-[4-(4-dodecoxyphenyl)phenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C27H37N5O/c1-2-3-4-5-6-7-8-9-10-11-20-33-24-18-16-22(17-19-24)21-12-14-23(15-13-21)25-30-26(28)32-27(29)31-25/h12-19H,2-11,20H2,1H3,(H4,28,29,30,31,32)

InChI Key

MFBVINKQDVAHJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)N)N

Origin of Product

United States

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